3-Cyclopropoxybenzene-1-sulfonylchloride

Description

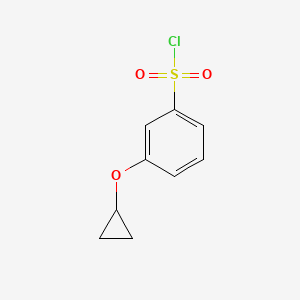

3-Cyclopropoxybenzene-1-sulfonylchloride (CAS: 930395-72-5) is an aromatic sulfonyl chloride derivative characterized by a benzene ring substituted with a sulfonyl chloride (-SO₂Cl) group at position 1 and a cyclopropoxy (-O-cyclopropyl) group at position 3. Its molecular formula is C₉H₁₀ClNO₄S₂, with a molecular weight of 295.8 g/mol . Synonyms include 3-(cyclopropylsulfamoyl)benzenesulfonyl chloride and 3-[(cyclopropylamino)sulfonyl]benzenesulfonyl chloride. The compound has been investigated as a synthetic intermediate in medicinal chemistry, particularly for sulfonamide-based drug candidates.

Properties

Molecular Formula |

C9H9ClO3S |

|---|---|

Molecular Weight |

232.68 g/mol |

IUPAC Name |

3-cyclopropyloxybenzenesulfonyl chloride |

InChI |

InChI=1S/C9H9ClO3S/c10-14(11,12)9-3-1-2-8(6-9)13-7-4-5-7/h1-3,6-7H,4-5H2 |

InChI Key |

RXFWXDCZNOXKPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=CC=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxybenzene-1-sulfonylchloride typically involves the reaction of 3-cyclopropoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group. The general reaction scheme is as follows:

3-Cyclopropoxybenzenesulfonic acid+SOCl2→this compound+SO2+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxybenzene-1-sulfonylchloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can undergo such transformations depending on the substituents attached to the benzene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Reaction Conditions: These reactions are typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

3-Cyclopropoxybenzene-1-sulfonylchloride has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxybenzene-1-sulfonylchloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophiles, such as amines, alcohols, and thiols, through the formation of sulfonamide, sulfonate ester, and sulfonothioate bonds, respectively. These modifications can alter the properties and functions of the target molecules, making the compound useful in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride

- Structure : Shares the benzene-sulfonyl chloride core but differs in the substituent at position 3, which is a sulfamoyl (-SO₂-NH-cyclopropyl) group instead of a cyclopropoxy ether.

- Molecular Formula: C₉H₁₀ClNO₄S₂ (identical to the target compound).

- In contrast, the cyclopropoxy group in the target compound is electron-donating, which may alter electrophilic substitution patterns on the aromatic ring .

1-Propanesulfonyl chloride, 3-(cyclohexylmethoxy) (CAS: 1408651-62-6)

- Structure : Aliphatic sulfonyl chloride with a cyclohexylmethoxy substituent at position 3 of a propane chain.

- Molecular Formula : C₁₀H₁₉ClO₃S.

- Comparison :

- Substituent Bulk : Cyclohexylmethoxy is larger than cyclopropoxy, leading to steric hindrance that may slow nucleophilic substitution reactions.

- Reactivity : Aliphatic sulfonyl chlorides typically exhibit higher hydrolytic stability compared to aromatic analogs but lower electrophilicity at the sulfur center .

3-Chlorobenzaldehyde (CAS: 587-04-2)

- Structure : Benzaldehyde with a chlorine substituent at position 3.

- The aldehyde group is highly reactive, enabling condensations, whereas sulfonyl chlorides are better suited for nucleophilic acyl substitutions .

Data Table: Key Comparative Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity Profile |

|---|---|---|---|---|---|

| 3-Cyclopropoxybenzene-1-sulfonylchloride | 930395-72-5 | C₉H₁₀ClNO₄S₂ | 295.8 | Cyclopropoxy (-O-C₃H₅) | Electrophilic aromatic substitution, nucleophilic chloride displacement |

| 3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride | 930395-72-5 | C₉H₁₀ClNO₄S₂ | 295.8 | Sulfamoyl (-SO₂-NH-C₃H₅) | Hydrogen-bonding interactions, enzyme inhibition |

| 1-Propanesulfonyl chloride, 3-(cyclohexylmethoxy) | 1408651-62-6 | C₁₀H₁₉ClO₃S | 254.8 | Cyclohexylmethoxy (-O-C₇H₁₁) | Sterically hindered nucleophilic substitutions |

| 3-Chlorobenzaldehyde | 587-04-2 | C₇H₅ClO | 140.57 | Chlorine (-Cl) | Aldehyde condensations, oxidations |

Limitations and Contradictions

- Structural Ambiguities: Some synonyms conflate sulfamoyl and sulfonyl chloride functionalities, necessitating careful verification of structural data in literature .

Biological Activity

3-Cyclopropoxybenzene-1-sulfonylchloride is a sulfonyl chloride compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClO2S |

| Molecular Weight | 232.72 g/mol |

| IUPAC Name | 3-Cyclopropoxybenzenesulfonyl chloride |

| InChI Key | XXXXXX |

| Canonical SMILES | C1CC1C2=CC=CC=C2C(=O)SCl |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to the modification of proteins and other biomolecules.

- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, potentially altering metabolic pathways.

- Receptor Interaction : It may interact with receptors involved in signaling pathways, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further development in treating infections.

- Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against HIV, by inhibiting viral replication mechanisms.

Case Studies and Research Findings

Several studies have reported on the biological implications of sulfonyl chloride compounds similar to this compound.

- Antiviral Efficacy : A study evaluating the structure-activity relationship (SAR) of sulfonamide derivatives found that modifications similar to those in this compound enhanced their efficacy against HIV-1. The findings suggested a dual-stage inhibition mechanism where early-stage inhibition was significantly more potent than existing treatments .

- Enzyme Inhibition Studies : Research on related sulfonamides indicated that these compounds could inhibit enzymes critical for cellular metabolism, leading to potential applications in cancer therapy .

- Clinical Observations : Clinical reports have documented cases where exposure to similar sulfonyl chlorides resulted in adverse reactions, highlighting the need for careful assessment of their biological safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.